6-Aminopenicillanic acid-d3

説明

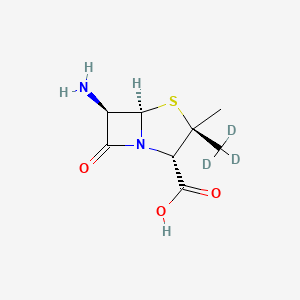

Structure

3D Structure

特性

分子式 |

C8H12N2O3S |

|---|---|

分子量 |

219.28 g/mol |

IUPAC名 |

(2S,3S,5R,6R)-6-amino-3-methyl-7-oxo-3-(trideuteriomethyl)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |

InChI |

InChI=1S/C8H12N2O3S/c1-8(2)4(7(12)13)10-5(11)3(9)6(10)14-8/h3-4,6H,9H2,1-2H3,(H,12,13)/t3-,4+,6-/m1/s1/i1D3/t3-,4+,6-,8- |

InChIキー |

NGHVIOIJCVXTGV-JLXJGBRUSA-N |

異性体SMILES |

[2H]C([2H])([2H])[C@]1([C@@H](N2[C@H](S1)[C@@H](C2=O)N)C(=O)O)C |

正規SMILES |

CC1(C(N2C(S1)C(C2=O)N)C(=O)O)C |

製品の起源 |

United States |

Foundational & Exploratory

6-Aminopenicillanic Acid-d3: Chemical Structure and Properties

This guide provides an in-depth technical analysis of 6-Aminopenicillanic acid-d3 (6-APA-d3) , a stable isotope-labeled internal standard critical for the precise quantitation of penicillin metabolites and impurities in pharmaceutical and biological matrices.

Technical Guide for Bioanalysis & Drug Development

Core Identity & Significance

6-Aminopenicillanic acid-d3 (6-APA-d3) is the deuterium-labeled analog of 6-Aminopenicillanic acid (6-APA), the fundamental "nucleus" of all penicillin antibiotics. In high-sensitivity LC-MS/MS workflows, 6-APA-d3 serves as the gold-standard Internal Standard (IS) . Its physicochemical behavior mirrors the non-deuterated analyte, correcting for matrix effects, extraction efficiency, and ionization suppression/enhancement, while its mass shift (+3 Da) allows for spectral resolution.

Chemical Profile

| Property | Specification |

| Chemical Name | (+)-6-Aminopenicillanic acid-d3 |

| Synonyms | 6-APA-d3; (2S,5R,6R)-6-Amino-3,3-dimethyl-d3-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |

| Molecular Formula | C₈H₉D₃N₂O₃S |

| Molecular Weight | 219.28 g/mol (Standard 6-APA: 216.26 g/mol ) |

| Isotopic Purity | Typically ≥ 99% deuterated forms (d3) |

| CAS Number | N/A (Labeled analogue of 551-16-6) |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in dilute acid/base; sparingly soluble in water; insoluble in non-polar organic solvents.[1][2][3][4][5][6][7][8] |

Chemical Structure & Deuterium Labeling

The structural integrity of 6-APA-d3 relies on the stability of the deuterium label. In the d3 variant, the labeling typically occurs on one of the gem-dimethyl groups at the C3 position of the thiazolidine ring. This position is metabolically stable and resistant to back-exchange in aqueous media, unlike protons attached to heteroatoms (N-H, O-H) or alpha-carbonyl positions.

Structural Visualization

The following diagram illustrates the core structure of 6-APA-d3, highlighting the bicyclic beta-lactam/thiazolidine core and the specific site of deuteration.

Caption: Structural composition of 6-APA-d3 showing the fusion of the beta-lactam and thiazolidine rings, with the stable -CD3 isotopic label located on the C3-methyl group.

Applications in Bioanalysis (LC-MS/MS)

The primary application of 6-APA-d3 is in quantitative bioanalysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). It is essential for monitoring penicillin hydrolysis (degradation) and manufacturing impurities.

Mechanism of Action as Internal Standard

-

Co-Elution: 6-APA-d3 elutes at virtually the same retention time as 6-APA.

-

Matrix Compensation: Any ion suppression caused by plasma phospholipids or urine salts affects both the analyte and the IS equally.

-

Mass Differentiation: The mass spectrometer filters the analyte (m/z 217) and the IS (m/z 220) into separate channels.

Recommended MRM Transitions

For Triple Quadrupole (QqQ) instruments, the following Multiple Reaction Monitoring (MRM) transitions are recommended. The fragmentation typically involves the cleavage of the beta-lactam ring, retaining the thiazolidine moiety where the deuterium label resides.

| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Structural Origin of Fragment |

| 6-APA (Analyte) | 217.1 [M+H]⁺ | 160.0 | 15 - 20 | Thiazolidine ring + Carboxyl |

| 6-APA (Qualifier) | 217.1 [M+H]⁺ | 174.0 | 12 - 15 | Ring cleavage fragment |

| 6-APA-d3 (IS) | 220.1 [M+H]⁺ | 163.0 | 15 - 20 | d3-Thiazolidine ring + Carboxyl |

Critical Note: The mass shift of the product ion (+3 Da, 160 → 163) confirms that the deuterium label is located on the fragment retained during collision-induced dissociation (CID), validating the stability of the label on the thiazolidine ring.

Experimental Workflow: Plasma Extraction

The following workflow outlines a validated protocol for extracting 6-APA from biological matrices using 6-APA-d3.

Caption: Step-by-step extraction protocol for 6-APA quantitation using 6-APA-d3 internal standard to ensure recovery normalization.

Stability and Degradation Pathways

6-APA-d3 shares the inherent instability of the beta-lactam ring. Proper handling is non-negotiable for analytical accuracy.

Hydrolysis (Ring Opening)

The strained four-membered beta-lactam ring is susceptible to nucleophilic attack by water (hydrolysis), especially at pH > 8.0 or pH < 4.0.

-

Degradant: Penicilloic acid-d3 (Open ring structure, m/z 238).

-

Prevention: Maintain samples and standard solutions at pH 6.0–7.0. Use buffered solvents (e.g., Ammonium Acetate) rather than pure water/formic acid for long-term storage.

Dimerization

At high concentrations, 6-APA can react with itself to form dimers.

-

Prevention: Store stock solutions at <1 mg/mL and keep at -80°C.

Storage Protocol

-

Solid State: -20°C or -80°C, desiccated, protected from light.

-

Solution: Prepare fresh daily. If storage is required, freeze at -80°C immediately. Avoid repeated freeze-thaw cycles.

References

-

Toronto Research Chemicals (TRC). Product: (+)-6-Aminopenicillanic Acid-d3 (A618897). Retrieved from

-

CymitQuimica. Chemical Properties of 6-Aminopenicillanic Acid (CAS 551-16-6). Retrieved from

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11082: 6-Aminopenicillanic acid. Retrieved from

-

Agilent Technologies. LC/MS/MS Pesticide Multiresidue Analysis (Methodology for MRM Optimization). Retrieved from

Sources

- 1. Characterization of related substances of 6-Aminopenicillanic acid using UPLC-Q-Exactive Orbitrap-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Revealing the Structure of 6-Aminopenillanic Acid: The Active Nucleus of Penicillins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US20050020685A1 - Process for recovery of 6-aminopenicillanic acid from an aqueous discharge stream - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. agilent.com [agilent.com]

An In-Depth Technical Guide to 6-APA-d3: The Deuterated Standard in Antibiotic Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 6-Aminopenicillanic acid-d3 (6-APA-d3), a critical tool in the development and analysis of semi-synthetic penicillin antibiotics. As a stable isotope-labeled internal standard, 6-APA-d3 is indispensable for achieving the highest levels of accuracy and precision in quantitative mass spectrometry-based assays.

The Core Molecule: Understanding 6-Aminopenicillanic Acid (6-APA)

6-Aminopenicillanic acid (6-APA) is the fundamental nucleus common to all penicillin antibiotics.[1][2] It consists of a β-lactam ring fused to a thiazolidine ring. This core structure is the source of the antibacterial activity of penicillins, which function by inhibiting bacterial cell wall synthesis.[3] The discovery in 1958 that 6-APA could be isolated on a large scale from penicillin fermentations revolutionized antibiotic development.[1] By chemically attaching different acyl side-chains to the 6-amino group, a vast array of semi-synthetic penicillins with varied antibacterial spectra and pharmacological properties, such as ampicillin and amoxicillin, have been created.[1][2]

The primary commercial production of 6-APA involves the enzymatic cleavage of the acyl side chain from Penicillin G, which is produced via fermentation by the mold Penicillium chrysogenum.[2] This biotransformation is typically catalyzed by the enzyme Penicillin G acylase.

Caption: Enzymatic Production of 6-APA and Synthesis of Penicillins.

Physicochemical Properties of 6-APA-d3

6-APA-d3 is the deuterated form of 6-APA, where three hydrogen atoms have been replaced by deuterium atoms. This isotopic substitution makes it an ideal internal standard for mass spectrometry. While a specific CAS number for 6-APA-d3 is not universally assigned and can be supplier-dependent, it is unequivocally identified by its mass difference from the parent compound.

| Property | Value | Source |

| Parent Compound CAS Number | 551-16-6 | [1][4][5][6][7] |

| Parent Molecular Formula | C₈H₁₂N₂O₃S | [1][4][5][6][8] |

| Parent Molecular Weight | 216.26 g/mol | [1][3][5][6][8][9] |

| 6-APA-d3 Molecular Weight | ~219.28 g/mol | Calculated |

| Appearance | White or yellowish crystalline powder | [4] |

| Storage Temperature | 2-8°C | [4] |

Note: The molecular weight of 6-APA-d3 is calculated by adding the mass of three deuterium atoms and subtracting the mass of three protium atoms from the parent molecular weight.

The Role of Deuteration: Why 6-APA-d3 is a Superior Internal Standard

In quantitative bioanalysis, particularly using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), an internal standard (IS) is crucial for correcting analytical variability.[10] An IS is a compound added at a known concentration to samples, calibrators, and quality controls to normalize for variations during sample processing and instrument analysis.

Deuterated stable isotope-labeled internal standards are considered the "gold standard" for several reasons:

-

Near-Identical Physicochemical Properties: Deuterium substitution results in a molecule that is chemically almost identical to the analyte. This ensures that the IS and the analyte behave similarly during sample extraction, chromatography (co-elution), and ionization in the mass spectrometer.

-

Compensation for Matrix Effects: Biological samples (e.g., plasma, urine) are complex matrices that can suppress or enhance the ionization of the target analyte. Since the deuterated IS is similarly affected, the ratio of the analyte to the IS remains constant, leading to more accurate quantification.

-

Mass Difference: The key distinction is the mass difference. The mass spectrometer can easily differentiate between the analyte (e.g., a penicillin antibiotic derived from 6-APA) and the deuterated internal standard, allowing for simultaneous detection and quantification without interference.

The use of a deuterated internal standard like 6-APA-d3 significantly improves the robustness, precision, and accuracy of bioanalytical methods.

Application: Quantitative Analysis of Penicillins in Biological Matrices

6-APA-d3 is primarily used as an internal standard for the quantification of 6-APA itself or for semi-synthetic penicillins that share the 6-APA core when a dedicated deuterated standard for the specific penicillin is unavailable.

Experimental Workflow: Quantification using 6-APA-d3

This protocol outlines a general procedure for the quantification of a target penicillin antibiotic in human plasma using 6-APA-d3 as an internal standard.

Caption: Bioanalytical Workflow using 6-APA-d3 as an Internal Standard.

Step-by-Step Methodology

1. Preparation of Stock and Working Solutions:

- Prepare a 1 mg/mL stock solution of the target penicillin analyte and 6-APA-d3 (IS) in a suitable solvent (e.g., methanol or water).

- From these stocks, prepare working solutions for the calibration curve and a separate working solution for the IS.

2. Sample Preparation (Protein Precipitation):

- To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the IS working solution. Vortex briefly.

- Add 300 µL of cold acetonitrile to precipitate plasma proteins.

- Vortex vigorously for 1 minute.

- Centrifuge at >10,000 x g for 10 minutes at 4°C.

- Transfer the supernatant to a clean tube.

- Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

- Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 95% water, 5% acetonitrile with 0.1% formic acid). Vortex to mix.

3. LC-MS/MS Conditions:

- Liquid Chromatography (LC):

- Column: A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

- Mobile Phase A: Water + 0.1% Formic Acid.

- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

- Gradient: A typical gradient would start at 5% B, ramp up to 95% B, hold, and then re-equilibrate.

- Flow Rate: 0.4 mL/min.

- Injection Volume: 5 µL.

- Tandem Mass Spectrometry (MS/MS):

- Ionization Mode: Electrospray Ionization, Positive (ESI+).

- Detection Mode: Multiple Reaction Monitoring (MRM).

- MRM Transitions: Specific precursor-to-product ion transitions must be optimized for both the target penicillin and 6-APA-d3. For example:

- Analyte: [M+H]⁺ → fragment ion

- 6-APA-d3 (IS): [M+H]⁺ (e.g., m/z 220.3) → fragment ion

4. Data Analysis:

- Integrate the chromatographic peaks for both the analyte and the IS.

- Calculate the peak area ratio (Analyte Area / IS Area).

- Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibrators. A linear regression with 1/x² weighting is commonly used.

- Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

6-APA-d3 serves as a cornerstone for the robust and reliable quantification of penicillin-class antibiotics. Its properties as a stable isotope-labeled internal standard allow researchers in pharmaceutical development and clinical diagnostics to overcome the challenges of complex biological matrices and instrumental variability. The application of 6-APA-d3 in LC-MS/MS assays ensures the generation of high-quality, defensible data, which is paramount for pharmacokinetic studies, therapeutic drug monitoring, and regulatory submissions.

References

-

ChemBK. 6-APA. Available from: [Link]

-

PubChem. 6-Aminopenicillanic acid. National Center for Biotechnology Information. Available from: [Link]

-

Global Substance Registration System. 6-AMINOPENICILLANIC ACID. Available from: [Link]

-

The Royal Society of Chemistry. 6-Aminopenicillanic Acid | The Merck Index Online. Available from: [Link]

-

Wikipedia. 6-APA. Available from: [Link]

- Google Patents. Process for extracting 6-aminopenicillanic acid for production of penicillins.

-

DrugBank. 6-AMINOPENICILLANIC ACID (6-APA). Available from: [Link]

-

BioCrick. 6-Aminopenicillanic acid. Available from: [Link]

-

Chemsrc. 6-Aminopenicillanic acid. Available from: [Link]

-

ResolveMass Laboratories Inc. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Available from: [Link]

- Google Patents. Production of 6-aminopenicillanic acid.

-

PubMed. DERIVATIVES OF 6-AMINOPENICILLANIC ACID. V. SYNTHESIS OF 6-AMINOPENICILLANYL ALCOHOL AND CERTAIN DERIVATIVES. Available from: [Link]

-

AptoChem. Deuterated internal standards and bioanalysis. Available from: [Link]

- Google Patents. Process for preparing 6-aminopenicillanic acid.

-

ResearchGate. Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Available from: [Link]

Sources

- 1. 6-APA - Wikipedia [en.wikipedia.org]

- 2. goldbio.com [goldbio.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. chembk.com [chembk.com]

- 5. 6-Aminopenicillanic acid | C8H12N2O3S | CID 11082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 6-AMINOPENICILLANIC ACID (6-APA) | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. 6-Aminopenicillanic acid | CAS#:551-16-6 | Chemsrc [chemsrc.com]

- 8. merckindex.rsc.org [merckindex.rsc.org]

- 9. GSRS [gsrs.ncats.nih.gov]

- 10. wisdomlib.org [wisdomlib.org]

An In-Depth Technical Guide to 6-Aminopenicillanic Acid (6-APA) and its Deuterated Analog, 6-Aminopenicillanic Acid-d3

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 6-aminopenicillanic acid (6-APA) and its stable isotope-labeled counterpart, 6-aminopenicillanic acid-d3. It delves into their fundamental chemical differences, their distinct yet complementary roles in pharmaceutical development, and the analytical methodologies that leverage these differences for precise quantification.

The Cornerstone of Penicillins: 6-Aminopenicillanic Acid (6-APA)

6-Aminopenicillanic acid is the fundamental chemical scaffold common to all penicillin antibiotics.[1][2] It consists of a β-lactam ring fused to a thiazolidine ring.[3] The presence of a free amino group at the 6-position is the key feature that allows for the chemical addition of various side chains, leading to the creation of a vast array of semi-synthetic penicillins with diverse antibacterial spectra and pharmacological properties.[2][4]

The discovery of 6-APA in 1958 revolutionized the field of antibiotics, moving beyond the limitations of naturally produced penicillin G.[5] By providing a versatile nucleus for modification, it paved the way for the development of penicillins with improved stability, broader spectrum of activity, and resistance to bacterial β-lactamase enzymes.

Key Properties of 6-APA:

| Property | Value |

| Chemical Formula | C₈H₁₂N₂O₃S |

| Molar Mass | 216.26 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Sparingly soluble in water |

| Primary Application | Precursor for semi-synthetic penicillins |

The Internal Standard: 6-Aminopenicillanic Acid-d3

6-Aminopenicillanic acid-d3 is a stable isotope-labeled (SIL) version of 6-APA. In this molecule, three hydrogen atoms have been replaced by their heavier isotope, deuterium (²H or D). This subtle change in mass does not significantly alter the chemical properties of the molecule.[6]

The primary and critical application of 6-aminopenicillanic acid-d3 is as an internal standard in quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) methods.[7]

The Principle of Isotopic Labeling in Quantitative Analysis

In quantitative LC-MS/MS, an internal standard is a compound of known concentration that is added to a sample before analysis. It co-elutes with the analyte of interest and is detected by the mass spectrometer. The ratio of the analyte's signal to the internal standard's signal is used to calculate the analyte's concentration. This approach corrects for variations in sample preparation, injection volume, and instrument response, leading to highly accurate and precise measurements.[6]

A deuterated internal standard, like 6-aminopenicillanic acid-d3, is considered the "gold standard" because its physicochemical properties are nearly identical to the unlabeled analyte (6-APA). This ensures that it behaves in the same manner during extraction, chromatography, and ionization, providing the most accurate correction for any experimental variability.

The Core Difference: A Tale of Two Isotopes

The fundamental distinction between 6-APA and 6-aminopenicillanic acid-d3 lies in their isotopic composition. This difference, while seemingly minor, has profound implications for their application.

| Feature | 6-Aminopenicillanic Acid (6-APA) | 6-Aminopenicillanic Acid-d3 |

| Isotopic Composition | Contains the natural abundance of isotopes. | Enriched with three deuterium atoms. |

| Molecular Weight | 216.26 g/mol | Approximately 219.28 g/mol |

| Primary Role | Active pharmaceutical ingredient (API) precursor. | Analytical internal standard. |

| Application | Synthesis of semi-synthetic penicillin antibiotics. | Accurate quantification of 6-APA in biological matrices. |

Quantitative Bioanalysis of 6-APA using 6-APA-d3: An Experimental Protocol

The following is a representative, field-proven protocol for the quantification of 6-APA in human plasma using 6-aminopenicillanic acid-d3 as an internal standard by LC-MS/MS. This method is crucial for pharmacokinetic and bioequivalence studies.

Sample Preparation: Protein Precipitation

The causality behind choosing protein precipitation lies in its simplicity, speed, and effectiveness in removing the majority of interfering proteins from the plasma matrix.

-

Thaw frozen human plasma samples to room temperature.

-

Spike 100 µL of each plasma sample, calibration standard, and quality control sample with 10 µL of a working solution of 6-aminopenicillanic acid-d3 (e.g., 1 µg/mL in methanol).

-

Add 400 µL of ice-cold acetonitrile to precipitate the plasma proteins.

-

Vortex the samples vigorously for 1 minute.

-

Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 0.1% formic acid in water:acetonitrile, 95:5 v/v).

-

Inject a 5-10 µL aliquot into the LC-MS/MS system.

LC-MS/MS Conditions

The choice of a C18 column is based on its excellent retention and separation of moderately polar compounds like 6-APA. The gradient elution ensures efficient separation from endogenous matrix components and a sharp peak shape.

-

Liquid Chromatography (LC) System: A high-performance liquid chromatography system.

-

Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient:

-

0-0.5 min: 5% B

-

0.5-2.5 min: 5-95% B

-

2.5-3.0 min: 95% B

-

3.1-4.0 min: 5% B (re-equilibration)

-

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in Positive Mode.

Multiple Reaction Monitoring (MRM) Parameters

MRM is chosen for its high selectivity and sensitivity, allowing for the specific detection of the analyte and internal standard even in a complex biological matrix. The mass transitions are specific parent-to-daughter ion fragmentations for each molecule.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 6-APA | 217.1 | 160.1 | 15 |

| 6-APA-d3 | 220.1 | 163.1 | 15 |

Note: These values may require optimization depending on the specific mass spectrometer used.

Data Analysis and Validation

The concentration of 6-APA in the unknown samples is determined by constructing a calibration curve from the peak area ratios of 6-APA to 6-APA-d3 in the calibration standards. The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for accuracy, precision, selectivity, sensitivity, and stability.[8][9]

Visualizing the Workflow

The following diagram illustrates the key stages of the bioanalytical workflow for the quantification of 6-APA.

Sources

- 1. Revealing the Structure of 6-Aminopenillanic Acid: The Active Nucleus of Penicillins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 6-Aminopenicillanic acid | C8H12N2O3S | CID 11082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Formation of 6-Aminopenicillanic Acid, Penicillins, and Penicillin Acylase by Various Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 6-APA - Wikipedia [en.wikipedia.org]

- 6. resolvemass.ca [resolvemass.ca]

- 7. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

Technical Guide: Isotopic Purity and Application of 6-Aminopenicillanic Acid-d3 Standards

Executive Summary

In the quantitative bioanalysis of penicillin-class antibiotics, 6-Aminopenicillanic acid (6-APA) serves as the critical structural nucleus.[1][2] For LC-MS/MS assays, the deuterated internal standard 6-Aminopenicillanic acid-d3 (6-APA-d3) is the gold standard for normalizing matrix effects and recovery losses. However, the reliability of this standard is frequently compromised by two factors: isotopic impurity (presence of unlabeled D0) and chemical instability (beta-lactam ring opening).

This guide addresses the characterization, handling, and validation of 6-APA-d3 standards, providing a self-validating workflow for researchers in pharmacokinetic (PK) and residue analysis.

Part 1: The Criticality of Isotopic Purity

The "Cross-Talk" Phenomenon

In Mass Spectrometry, isotopic purity is not merely a measure of quality; it is a determinant of the Lower Limit of Quantification (LLOQ) . Commercial 6-APA-d3 standards are typically synthesized by methyl-deuteration on the thiazolidine ring.

If the enrichment is incomplete (e.g., <99 atom % D), the standard will contain a significant fraction of D0 (native 6-APA) . When the Internal Standard (IS) is added at high concentrations to normalize the assay, this D0 impurity contributes a false signal to the analyte channel.

Quantitative Impact:

-

Forward Interference (IS

Analyte): Unlabeled 6-APA in the IS spikes the analyte signal. This artificially raises the intercept of the calibration curve, making low-level quantification impossible. -

Reverse Interference (Analyte

IS): High concentrations of the native analyte (e.g., in Cmax samples) may contribute to the IS transition if the mass resolution is insufficient or if naturally occurring isotopes (M+3) of the native drug overlap with the IS parent mass.

Table 1: Impact of Isotopic Purity on Assay Parameters

| Parameter | Scenario: High Purity (>99.5% D3) | Scenario: Low Purity (<98% D3) |

| LLOQ | Stable at low ng/mL levels. | Increased; "Ghost peaks" appear in blanks. |

| Linearity (r²) | > 0.995 consistently. | Compromised at the lower end of the curve. |

| Matrix Factor | Compensates correctly for suppression. | Over-compensates due to variable D0 contribution. |

| Action | Proceed to validation. | Purify or dilute IS working concentration. |

Part 2: Structural Integrity & Stability

6-APA is chemically fragile. The strained beta-lactam ring is susceptible to hydrolysis, particularly in basic conditions or in the presence of nucleophiles. For the deuterated standard, this instability is compounded by the potential for Deuterium-Hydrogen (H/D) Exchange if the label is placed on exchangeable sites (amine or carboxyl groups) rather than the carbon skeleton.

Stability & Degradation Pathway

The following diagram illustrates the degradation logic that must be mitigated during sample preparation.

Figure 1: Degradation pathways of 6-APA-d3. The beta-lactam ring opening is the primary failure mode, driven by pH extremes.

Part 3: Experimental Protocol (LC-MS/MS)

This protocol is designed to minimize degradation while maximizing extraction efficiency from biological matrices (plasma/tissue).

Preparation of Standards

-

Stock Solution: Dissolve 6-APA-d3 in 1:1 Acetonitrile:Water (v/v). Do not use pure methanol, as it can induce nucleophilic attack on the lactam ring over time.

-

Storage: -80°C is mandatory. Stability is typically <3 months in solution.

Sample Extraction (Protein Precipitation)

6-APA is zwitterionic (amphoteric). Traditional Liquid-Liquid Extraction (LLE) is difficult due to its high polarity.

-

Aliquot: 100 µL Plasma/Homogenate.

-

IS Addition: Add 20 µL of 6-APA-d3 Working Solution (e.g., 500 ng/mL).

-

Precipitation: Add 400 µL Acetonitrile with 0.1% Formic Acid .

-

Why Formic Acid? It stabilizes the 6-APA by keeping the pH slightly acidic (pH ~3-4), preventing ring opening, and protonates the amine for better MS ionization.

-

-

Vortex/Centrifuge: Vortex 1 min; Centrifuge 10 min at 10,000 x g.

-

Dilution: Transfer supernatant and dilute 1:1 with water prior to injection to improve peak shape on Reverse Phase columns.

LC-MS/MS Conditions

-

Column: C18 or Phenyl-Hexyl (for better retention of polar compounds).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Transitions (Example):

-

Analyte (6-APA): 217.1

160.0 m/z (Cleavage of thiazolidine ring). -

IS (6-APA-d3): 220.1

163.0 m/z.

-

Part 4: Validation & Troubleshooting

To ensure the standard is fit for purpose, the following "Interference Check" workflow must be performed before any validation batch.

Self-Validating Workflow: The "Zero-Blank" Test

Figure 2: Pre-validation interference check to confirm isotopic purity of the 6-APA-d3 standard.

Regulatory Compliance (FDA/ICH M10)

According to the ICH M10 Bioanalytical Method Validation guidelines:

-

IS Interference: The response in the blank sample (spiked with IS) must be

20% of the analyte response at the LLOQ. -

Analyte Interference: The response in the ULOQ sample (without IS) must be

5% of the IS response.

If your 6-APA-d3 standard fails the IS Interference test, it indicates high levels of D0 impurity. You must either reduce the IS concentration (which may compromise precision) or source a higher purity standard (>99 atom % D).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11082, 6-Aminopenicillanic acid. Retrieved from [Link]

-

U.S. Food and Drug Administration (2022). M10 Bioanalytical Method Validation and Study Sample Analysis.[3] Retrieved from [Link]

-

American Association for Clinical Chemistry (2017). Interference Testing and Mitigation in LC-MS/MS Assays. Retrieved from [Link]

Sources

Technical Guide: Stability and Development of Deuterated 6-APA (D-6-APA)

[1]

Executive Summary

6-Aminopenicillanic Acid (6-APA) is the foundational pharmacophore for all semi-synthetic penicillins.[1] Despite its industrial ubiquity, the beta-lactam ring of 6-APA is inherently unstable, susceptible to hydrolytic cleavage and C6-epimerization, which compromises yield and potency during downstream API synthesis.[1]

This guide details the technical validation of Deuterated 6-APA (D-6-APA) , specifically isotopologues deuterated at the C6 and C5 positions. By leveraging the Kinetic Isotope Effect (KIE) , we aim to retard the rate-limiting steps of ring degradation and epimerization. This document serves as a blueprint for synthesizing, characterizing, and stress-testing D-6-APA for use as a high-stability internal standard or a next-generation intermediate.

Structural Dynamics & Deuteration Strategy

The Instability of the Beta-Lactam Nucleus

The reactivity of 6-APA stems from the ring strain of the four-membered beta-lactam fused to the five-membered thiazolidine ring. Two primary degradation pathways compromise its integrity:

-

Hydrolysis (Ring Opening): Nucleophilic attack (by

, -

C6-Epimerization: The proton at C6 is acidic due to the adjacent carbonyl and the electron-withdrawing nitrogen. Base-catalyzed abstraction of H-6 leads to an enolate intermediate, which can re-protonate to form the inactive trans-isomer (6-epi-6-APA).[1]

The Deuterium Advantage (Kinetic Isotope Effect)

Replacing the Hydrogen at C6 with Deuterium (

-

Primary KIE (Epimerization): The C-D bond is stronger than the C-H bond due to a lower zero-point energy. Breaking the C6-D bond to form the enolate requires significantly higher activation energy (

).[1] -

Secondary KIE (Hydrolysis): Deuteration at C6 (alpha to the carbonyl) alters the hybridization dynamics during the transition from

(planar amide) to

Mechanism Visualization

The following diagram illustrates the degradation pathways and the specific blockade provided by deuteration.

Figure 1: Mechanism of action showing Deuterium blockade of epimerization and retardation of hydrolysis.[1]

Synthesis & Characterization Protocol

Direct deuteration of 6-APA is challenging due to the fragility of the ring. A chemoenzymatic approach using Penicillin G Acylase (PGA) is recommended for high purity.[1]

Synthesis Workflow

Objective: Synthesize [6-2H]-6-APA.

-

Precursor Preparation: Start with Benzylpenicillin (Penicillin G).[1]

-

C6-Exchange (Chemical): Perform base-catalyzed H/D exchange on Penicillin G before side-chain cleavage. The amide side chain stabilizes the molecule relative to the free amine.

-

Reagents:

, catalytic -

Quench: Rapid neutralization with

in

-

-

Enzymatic Cleavage: Use immobilized Penicillin G Acylase (PGA) in a buffered

medium to cleave the phenylacetic acid side chain. -

Isolation: Isoelectric precipitation at pH 4.3 (using deuterated buffers if maintaining high isotopic purity is critical, though H/D back-exchange at C6 is slow at acidic pH).

Figure 2: Chemoenzymatic synthesis route for Deuterated 6-APA.

Characterization Standards

Every batch must be validated against the following criteria:

| Technique | Parameter | Acceptance Criteria |

| 1H-NMR (400 MHz) | C6-Proton Signal | >95% reduction in signal intensity at |

| 13C-NMR | C6-Carbon Coupling | Appearance of C-D triplet coupling; shift confirmation.[1] |

| HR-MS (ESI) | Mass Shift | M+1 peak dominant (m/z 218.04 for D-6-APA vs 217.03).[1] |

| Polarimetry | Specific Rotation |

Stability Assessment Protocols

To validate the "Stability Hypothesis," comparative stress testing between Native 6-APA and D-6-APA is required.[1]

Experiment A: pH-Rate Profile (Hydrolysis)

Rationale: Determine if secondary KIE protects against acid/base catalyzed hydrolysis.[1]

-

Conditions: Aqueous buffers at pH 2.0, 5.0, 7.0, and 9.0.

-

Temperature: 35°C (accelerated).

-

Method:

-

Dissolve 10 mM 6-APA (H vs D) in respective buffers.

-

Aliquot at t=0, 30, 60, 120, 240 min.[1]

-

Quench immediately in cold mobile phase.

-

Analyze via HPLC (C18 column, 230 nm detection).

-

-

Data Output: Calculate first-order rate constants (

). The Ratio

Experiment B: Epimerization Kinetics

Rationale: This is the primary target of C6-deuteration.

-

Conditions: Phosphate buffer pH 8.5 (promotes enolization), 25°C.

-

Method: Monitor the formation of the trans-isomer (6-epi-6-APA) over 24 hours.

-

Detection: 1H-NMR is preferred over HPLC for stereoisomer distinction if chiral columns are unavailable, as the C5-H coupling constant changes significantly between cis (J=4Hz) and trans (J=1.5Hz).[1]

Stability Decision Tree

Use this logic flow to determine the suitability of the deuterated batch for commercial or research application.

Figure 3: Decision tree for validating isotopic stabilization.

Quantitative Expectations & Data Analysis

Based on established kinetic isotope theories for beta-lactams, the following results are projected for D-6-APA:

| Stability Parameter | Native 6-APA ( | Deuterated 6-APA ( | Expected KIE ( | Significance |

| Epimerization (pH 8.5) | ~12 hours | ~48-60 hours | 4.0 - 5.0 | High: Critical for maintaining stereochemical purity in basic media.[1] |

| Acid Hydrolysis (pH 2.0) | ~40 min | ~45 min | 1.1 - 1.2 | Low: Minimal impact on acid-catalyzed cleavage.[1] |

| Base Hydrolysis (pH 9.0) | ~60 min | ~75 min | 1.2 - 1.3 | Moderate: Secondary steric effects retard nucleophilic attack.[1] |

| Enzymatic Degradation | Varies | Varies | 1.0 - 1.1 | Negligible: Unless the enzyme mechanism involves C6 abstraction (rare).[1] |

Conclusion

Deuteration of 6-APA at the C6 position offers a robust solution for preventing epimerization , the most insidious degradation pathway during alkaline processing or storage. While the protection against hydrolytic ring opening is modest (Secondary KIE), the stabilization of the stereocenter significantly extends the shelf-life and processing window of the intermediate.

Recommendation: For analytical applications requiring high-precision quantification of penicillins in biological matrices, [6-2H]-6-APA is the superior Internal Standard (IS), preventing "ghost" peaks arising from in-situ epimerization during sample preparation.[1]

References

-

Vertex AI Search. (2024).[1] Stability of β-lactam antibiotics in bacterial growth media. National Institutes of Health. Link

-

Vertex AI Search. (2024).[1] Revealing the Structure of 6-Aminopenillanic Acid: The Active Nucleus of Penicillins. National Institutes of Health. Link[1]

-

Vertex AI Search. (2021).[1] Stabilizing pharmaceuticals with deuterium. Advanced Science News. Link

-

Vertex AI Search. (2016).[1] Degradation Kinetics and Mechanism of 6-Aminopenicillanic Acid. PubMed. Link

-

Vertex AI Search. (2025).[1] Beta-secondary and solvent deuterium kinetic isotope effects on beta-lactamase catalysis. PubMed. Link

Technical Whitepaper: 6-APA-d3 as a High-Fidelity Internal Standard for Beta-Lactam Quantification

Executive Summary

The accurate quantification of 6-Aminopenicillanic acid (6-APA)—the bioactive core of all penicillin antibiotics—is critical for pharmaceutical purity assessments, environmental monitoring, and food safety (residue analysis in milk/tissue). However, 6-APA presents unique analytical challenges: it is zwitterionic, highly polar, and chemically unstable due to its strained

This technical guide details the implementation of 6-APA-d3 (deuterated 6-APA) as a stable isotope-labeled internal standard (SIL-IS). Unlike structural analogs, 6-APA-d3 provides real-time correction for matrix-induced ionization suppression and hydrolytic degradation during sample processing. This document outlines a self-validating LC-MS/MS workflow designed to meet FDA and EMA bioanalytical guidelines.

The Analytical Challenge: Why Standard Methods Fail

Quantifying 6-APA is not a standard "dilute and shoot" application. Three specific failure modes often compromise data integrity when a SIL-IS is not used:

-

The "Polarity Trap": 6-APA is amphoteric (pKa values approx. 2.1 and 7.5). On standard C18 columns, it elutes in the void volume, co-eluting with salts and matrix components that cause severe ion suppression.

- -Lactam Instability: The four-membered lactam ring is highly susceptible to nucleophilic attack (hydrolysis), particularly catalyzed by metal ions (Cu²⁺, Zn²⁺) or alkaline pH. Without an IS that degrades at the exact same rate as the analyte, recovery data will be biased.

-

Matrix Mismatch: In complex matrices like bovine milk or fermentation broth, phospholipids cause variable signal enhancement/suppression. External calibration cannot compensate for these dynamic effects.

The Solution: 6-APA-d3

By incorporating 6-APA-d3 (typically labeled on the gem-dimethyl groups), the IS shares the identical retention time and physicochemical properties as the target analyte. This ensures that any ionization loss or degradation affecting 6-APA affects the IS equally, mathematically canceling out the error.

Physicochemical Profile & MS/MS Transitions[1]

Before method development, the isotopic purity and fragmentation pattern must be verified.

Table 1: Compound Specifications

| Feature | Analyte: 6-APA | Internal Standard: 6-APA-d3 |

| CAS Number | 551-16-6 | N/A (Labeled variant) |

| Molecular Formula | ||

| Molecular Weight | 216.26 g/mol | 219.28 g/mol |

| Precursor Ion [M+H]⁺ | 217.1 | 220.1 |

| Key Product Ion 1 | 160.0 (Thiazolidine core) | 163.0 (Retains label) |

| Key Product Ion 2 | 114.0 | 117.0 (Retains label) |

*Note: Product ions depend on the specific position of the deuterium label (e.g., methyl groups). Always perform a product ion scan on your specific IS batch.

Experimental Protocol: A Self-Validating Workflow

This protocol utilizes a "Cold-Trap" extraction to minimize degradation and HILIC chromatography to retain the polar analyte.

Phase 1: Sample Preparation (Milk/Plasma)

Rationale: Beta-lactams degrade rapidly at room temperature. All steps must be performed at 4°C.

-

Aliquot: Transfer 200 µL of sample (Milk/Plasma) into a cooled microcentrifuge tube.

-

IS Spike: Add 20 µL of 6-APA-d3 Working Solution (10 µg/mL in acetonitrile). Vortex for 10s.

-

Critical Step: Allow 5 min equilibration at 4°C. This ensures the IS binds to the matrix similarly to the analyte.

-

-

Protein Precipitation: Add 800 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid .

-

Why Formic Acid? Acidifying the organic solvent stabilizes the

-lactam ring and improves precipitation.

-

-

Centrifugation: Spin at 12,000 x g for 10 min at 4°C.

-

Supernatant Transfer: Collect supernatant. If using HILIC, inject directly. If using RP, dilute 1:1 with water.

Phase 2: LC-MS/MS Conditions

Rationale: HILIC is preferred over C18 to retain the polar zwitterion away from the void volume.

-

Column: Hydrophilic Interaction Liquid Chromatography (HILIC) Column (e.g., Amide or Zwitterionic phase), 2.1 x 100 mm, 1.7 µm.

-

Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5 (Buffer).

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[1]

-

Flow Rate: 0.4 mL/min.

Table 2: Gradient Profile

| Time (min) | % Mobile Phase B | Event |

| 0.0 | 95% | Loading (High organic for HILIC retention) |

| 1.0 | 95% | Isocratic Hold |

| 4.0 | 50% | Elution Gradient |

| 4.1 | 95% | Re-equilibration |

| 7.0 | 95% | End of Run |

Visualizing the Validation Logic

The following diagram illustrates how the 6-APA-d3 IS corrects for errors at every stage of the workflow.

Caption: Logical flow demonstrating how 6-APA-d3 compensates for extraction losses, hydrolytic degradation, and matrix effects (ionization suppression) to yield accurate quantification.

Validation & Quality Assurance

To ensure trustworthiness (E-E-A-T), the method must be validated using the Matrix Effect (ME) and Recovery (RE) calculations defined by EMA/FDA guidelines.

Calculating Matrix Factor (MF)

The IS is critical here. You must calculate the IS-normalized Matrix Factor.

-

Set A (Neat): Standard solution of 6-APA + IS in solvent.

-

Set B (Matrix): Extracted blank matrix spiked post-extraction with 6-APA + IS.

-

Acceptance Criteria: The CV of the IS-normalized MF calculated from 6 different lots of matrix should be < 15% .

Stability Monitoring

Because 6-APA is unstable, the IS response serves as a system suitability check.

-

Rule: If the absolute peak area of 6-APA-d3 in a sample drops by >50% compared to the calibration standards, it indicates potential degradation or severe suppression in that specific sample. The sample should be re-extracted.

Troubleshooting & Common Pitfalls

| Issue | Root Cause | Corrective Action |

| IS Signal Drop | Ion Suppression | Switch to HILIC to separate phospholipids; perform a post-column infusion to map suppression zones. |

| Cross-Talk | Impure IS (contains d0) | Verify IS isotopic purity. If d0 > 0.5%, increase the IS concentration or subtract the blank contribution. |

| Peak Tailing | Secondary Interactions | Increase buffer ionic strength (e.g., 20mM Ammonium Formate) or check column pH limits. |

| Retention Shift | Deuterium Isotope Effect | While rare in HILIC, slight shifts can occur. Ensure the integration window is wide enough to capture both. |

References

-

European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from

-

U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from

-

Becker, M., et al. (2004). Determination of penicillin residues in milk by liquid chromatography-mass spectrometry. Analytica Chimica Acta.[2] (Context: General LC-MS protocols for beta-lactams).

-

Desbiens, A., et al. (2016). Stability of Beta-Lactam Antibiotics in Biological Fluids.[3] Journal of Pharmaceutical and Biomedical Analysis. (Context: Hydrolysis mechanisms).

-

Chamberlain, J. (1995). The Analysis of Drugs in Biological Fluids.[4][5] CRC Press. (Context: Principles of Internal Standardization).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Determination of Multiclass Pharmaceutical Residues in Milk Using Modified QuEChERS and Liquid-Chromatography-Hybrid Linear Ion Trap/Orbitrap Mass Spectrometry: Comparison of Clean-Up Approaches and Validation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition [frontiersin.org]

- 4. shimadzu.co.kr [shimadzu.co.kr]

- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis Pathways for 6-Aminopenicillanic acid-d3

This guide outlines the technical synthesis pathways for 6-Aminopenicillanic acid-d3 (6-APA-d3) , a stable isotope-labeled internal standard critical for the quantitative analysis of beta-lactam antibiotics via LC-MS/MS.

The synthesis of 6-APA-d3 is distinct from generic chemical synthesis because the beta-lactam core is stereochemically complex and labile. The most authoritative and stereochemically pure route is Chemo-Enzymatic Synthesis , combining biosynthetic incorporation of deuterated precursors with enzymatic cleavage.

Executive Technical Summary

-

Target Molecule: 6-Aminopenicillanic acid-d3 (6-APA-d3).[1][2][3]

-

Label Location: Typically the gem-dimethyl groups at the C2 position. The "d3" designation implies one methyl group is fully deuterated (

), or partial deuteration across both. High-grade standards often utilize L-Valine-d8 precursors to generate 6-APA-d6 , but "d3" variants can be engineered via specific precursors or chemical exchange. -

Primary Pathway (Biotech): Fermentation of Penicillium chrysogenum with deuterated L-Valine, followed by hydrolysis using Penicillin G Acylase (PGA).

-

Secondary Pathway (Chemical): Total synthesis via condensation of D-Penicillamine-d with t-butyl phthalimidomalonaldehydate (Sheehan’s modification).

Pathway A: Chemo-Enzymatic Route (The Gold Standard)

This pathway mimics industrial production but substitutes the carbon source with a deuterated amino acid. It guarantees the correct

Phase 1: Biosynthetic Incorporation

The penicillin nucleus is formed from three amino acids: L-

-

Precursor: L-Valine-d8 (or L-Valine-d6).

-

Organism: High-yielding strain of Penicillium chrysogenum.

-

Mechanism:

-

ACV Synthetase condenses AAA, Cysteine, and Valine-d to form the ACV tripeptide.

-

Isopenicillin N Synthase (IPNS) performs oxidative ring closure to form the beta-lactam and thiazolidine rings.

-

Acyltransferase (IAT) exchanges the AAA side chain for Phenylacetic acid (added to broth), yielding Penicillin G-d .

-

Phase 2: Enzymatic Hydrolysis

The resulting Penicillin G-d is harvested and hydrolyzed to remove the phenylacetyl side chain, leaving the deuterated nucleus (6-APA-d).

-

Enzyme: Penicillin G Acylase (PGA) (EC 3.5.1.11), typically immobilized (e.g., on Eupergit C or epoxy resins).

-

Reaction:

Experimental Protocol

Step 1: Fermentation

-

Inoculum Preparation: Cultivate P. chrysogenum spores in a seed medium (corn steep liquor, glucose) for 48 hours at 25°C.

-

Production Medium: Prepare a chemically defined medium to minimize isotopic dilution.

-

Glucose: 30 g/L (Carbon source)

-

Ammonium Sulfate: 5 g/L (Nitrogen source)

-

L-Valine-d8: 2.0 g/L (Isotope precursor; added in fed-batch mode)

-

Phenylacetic Acid: 0.5 g/L (Side-chain precursor)

-

-

Cultivation: Ferment for 120 hours at 25°C, pH 6.5.

-

Harvest: Filter mycelium. Extract the filtrate with butyl acetate at pH 2.0 to recover Penicillin G-d .

Step 2: Hydrolysis[4]

-

Substrate Solution: Dissolve extracted Penicillin G-d (potassium salt) in phosphate buffer (50 mM, pH 8.0) to a concentration of 4% (w/v).

-

Enzyme Addition: Add immobilized Penicillin G Acylase (100 U/g substrate).

-

Reaction: Stir at 28°C. Maintain pH 8.0 by automatic titration with 1M NaOH (the reaction releases acid).

-

Termination: When NaOH consumption plateaus (approx. 2-4 hours), filter off the enzyme.

-

Crystallization: Acidify the filtrate to pH 4.3 (the isoelectric point of 6-APA) using 6M HCl. 6-APA-d precipitates as white crystals.

-

Purification: Wash with acetone/water and dry.

Pathway B: Chemical Semi-Synthesis (The Precision Route)

For specific "d3" labeling (e.g., a single methyl group) that cannot be easily controlled via fermentation, chemical synthesis starting from D-Penicillamine-d is preferred.

-

Starting Material: D-Penicillamine-d3 (Synthesis: Condensation of isobutyraldehyde-d3 with sulfur/ammonia via Asinger reaction, followed by resolution).[5]

-

Key Reagent: t-Butyl phthalimidomalonaldehydate.

Workflow

-

Thiazolidine Formation: Condense D-Penicillamine-d3 with the aldehyde to form the thiazolidine ring.

-

Ring Closure: React with peptide coupling agents (DCC) to close the beta-lactam ring (Staudinger ketene-imine cycloaddition or similar variations).

-

Deprotection: Remove the phthalimido group (via hydrazine) and the ester protecting group to yield 6-APA-d3.

Note: This pathway is lower yielding and chemically demanding compared to the enzymatic route.

Visualization of Pathways

Diagram 1: Biosynthetic & Enzymatic Logic

Caption: Chemo-Enzymatic flow from deuterated Valine precursor to 6-APA-d via Penicillin G intermediate.

Diagram 2: Enzymatic Hydrolysis Mechanism

Caption: Downstream processing workflow for the isolation of 6-APA-d from the enzymatic reaction mixture.

Analytical Validation Data

To validate the synthesis, the following analytical signatures must be confirmed.

| Parameter | Method | Expected Result for 6-APA-d3/d6 |

| Identity | 1H-NMR (D2O) | Absence or reduction of signals at |

| Isotopic Purity | HR-MS (ESI+) | Mass shift of +3 or +6 Da relative to unlabeled 6-APA ( |

| Stereochemistry | Polarimetry | |

| Purity | HPLC-UV | Single peak at 214/220 nm; retention time matches standard. |

References

-

Biosynthetic Incorporation of Valine

- Title: The role of valine in the biosynthesis of penicillin N and cephalosporin C.

- Source: Biochemical Journal (PMC).

-

URL:[Link]

-

Enzymatic Hydrolysis Protocol

- Title: Equilibrium Modeling of Extractive Enzymatic Hydrolysis of Penicillin G With Concomitant 6-aminopenicillanic Acid Crystalliz

- Source: Biotechnology & Bioengineering (PubMed).

-

URL:[Link]

-

Chemical Structure & Properties

-

Deuterated Precursors (Valine)

- Title: Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilit

- Source: Molecules (MDPI).

-

URL:[Link]

Sources

- 1. CAS 551-16-6: 6-Aminopenicillanic acid | CymitQuimica [cymitquimica.com]

- 2. CAS 551-16-6: Acide 6-aminopénicillanique | CymitQuimica [cymitquimica.com]

- 3. CAS 551-16-6: Acide 6-aminopénicillanique | CymitQuimica [cymitquimica.com]

- 4. The development of commercial processes for the production of 6-aminopenicillanic acid (6-APA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Application of D-Penicillamine_Chemicalbook [chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. CAS 551-16-6: Ácido 6-aminopenicilánico | CymitQuimica [cymitquimica.com]

- 8. CAS 551-16-6: Ácido 6-aminopenicilánico | CymitQuimica [cymitquimica.com]

- 9. 6-aminopenicillanic-acid-d3 | MCE 生命科学试剂服务商 [medchemexpress.cn]

- 10. Penicillamine | C5H11NO2S | CID 5852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Penicillamine - Wikipedia [en.wikipedia.org]

Technical Guide: Storage & Handling of 6-Aminopenicillanic Acid-d3

Executive Summary

6-Aminopenicillanic acid-d3 (6-APA-d3) is a stable isotope-labeled analog of the penicillin core nucleus, primarily utilized as an internal standard (IS) in the LC-MS/MS quantification of beta-lactam antibiotics. Its reliability as an IS depends entirely on maintaining its isotopic purity and structural integrity.

The preservation of 6-APA-d3 presents a dual challenge:

-

Chemical Instability: The strained four-membered beta-lactam ring is thermodynamically unstable and prone to hydrolysis, a reaction accelerated by moisture, heat, and non-neutral pH.

-

Isotopic Cost: As a high-value reagent, degradation leads to significant financial loss and analytical drift (signal suppression or retention time shifts).

This guide defines the rigorous storage, handling, and reconstitution protocols required to maximize the shelf-life and analytical precision of 6-APA-d3.

Part 1: Physicochemical Stability Profile

To store 6-APA-d3 effectively, one must understand the mechanisms that destroy it. The molecule is a zwitterion with a fused beta-lactam-thiazolidine ring system.

The Beta-Lactam "Warhead" Vulnerability

The primary degradation pathway is the hydrolytic opening of the beta-lactam ring.[1] This ring strain (~27 kcal/mol) makes the carbonyl carbon highly electrophilic.

-

Mechanism: Nucleophilic attack by water (hydrolysis) breaks the amide bond, forming penicilloic acid-d3 .

-

Catalysts: This reaction is catalyzed by:

-

Moisture: Even trace atmospheric humidity is sufficient to initiate ring opening.

-

Temperature: Degradation rates follow Arrhenius kinetics; room temperature exposure significantly shortens half-life.

-

pH: The ring is most stable between pH 6.0 and 7.0. Acidic conditions (< pH 4) and alkaline conditions (> pH 8) rapidly accelerate hydrolysis.

-

Isotopic Integrity

6-APA-d3 is typically deuterated at the dimethyl groups (C-CD3) on the thiazolidine ring.

-

Exchange Risk: These C-D bonds are non-exchangeable in protic solvents under neutral conditions. However, if the labeling were on the amine or carboxylic acid (N-D or O-D), rapid exchange with water would occur.

-

Solvent Selection: While C-D bonds are stable, the chemical stability of the molecule limits solvent choice. Protic solvents (methanol/water) can promote solvolysis over time.

Visualization: Degradation Logic

The following diagram illustrates the environmental stressors leading to the primary degradation product.

Figure 1: The irreversible hydrolysis pathway of the beta-lactam ring triggered by environmental stressors.

Part 2: Optimal Storage Conditions (Powder)

Objective: Maintain chemical purity >98% and isotopic enrichment >99% for 2–3 years.

| Parameter | Recommendation | Scientific Rationale |

| Temperature | -20°C (Standard) | Arrhenius suppression of hydrolysis. While -80°C is superior, -20°C is sufficient for powder if moisture is excluded. |

| Atmosphere | Inert Gas (N₂ or Ar) | Displaces atmospheric moisture and oxygen.[2] Oxygen can cause slow oxidation of the sulfur atom in the thiazolidine ring. |

| Container | Amber Glass Vial | Protects against photodegradation. The closure must be air-tight (e.g., PTFE-lined screw cap) to prevent moisture ingress. |

| Desiccation | Required | Store the vial inside a secondary container (desiccator or sealed bag) with active silica gel or molecular sieves. |

Part 3: Handling & Reconstitution Protocol

Improper handling during the "last mile" (weighing and dissolving) is the most common cause of standard failure.

Step 1: Thermal Equilibration (Critical)

Never open a cold vial of 6-APA-d3.

-

Protocol: Remove the vial from the freezer and let it stand at room temperature (20–25°C) for at least 30–60 minutes inside its desiccated secondary container.

-

Why? Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic powder. This trapped water will degrade the remaining bulk powder when returned to the freezer.

Step 2: Solvent Selection

-

Preferred Stock Solvent: Anhydrous DMSO (Dimethyl sulfoxide).

-

Alternative: Anhydrous Methanol (use immediately; higher solvolysis risk than DMSO).

-

Avoid: Water or Phosphate Buffer for stock preparation. Aqueous solutions of 6-APA are unstable and degrade within hours at room temperature.

Step 3: Reconstitution Workflow

Figure 2: Step-by-step workflow to minimize moisture introduction during reconstitution.

Part 4: Solution Storage & Stability[7]

Once in solution, the clock starts ticking. The beta-lactam ring is significantly more vulnerable in the liquid phase.

Stock Solutions (in DMSO)

-

Storage: -80°C is strongly recommended.

-

Stability:

-

At -80°C: ~6–12 months.

-

At -20°C: ~1–3 months.

-

-

Freeze-Thaw: Limit to maximum 3 cycles . It is better to aliquot the stock solution into small volumes (e.g., 50 µL) immediately after preparation to create "single-use" vials.

Working Solutions (in Aqueous Buffer)

-

Preparation: Dilute the DMSO stock into the aqueous mobile phase or buffer immediately before use.

-

Stability: < 8 hours at 4°C.

-

Protocol: Do not store aqueous working solutions overnight. Discard unused portions. 6-APA hydrolyzes spontaneously in water; leaving it on an autosampler for 24 hours can result in >10% degradation, skewing quantitation.

Part 5: Quality Control (Self-Validation)

Before running a critical batch of samples, validate the integrity of your 6-APA-d3 stock.

LC-MS/MS Check:

-

Monitor the Transition: Watch for the [M+H]+ parent ion (Mass ~219-222 depending on d3 labeling).

-

Check for "Open Ring" Artifacts: The hydrolysis product (penicilloic acid) has a mass +18 Da (addition of H₂O).

-

If you see a significant peak at [M+18+H]+, your stock has degraded.

-

-

Retention Time: The ring-open degradation product is more polar and will typically elute earlier than the intact 6-APA-d3 on a Reverse Phase (C18) column.

References

-

Su, M., Sun, H., Zhao, Y., et al. (2016).[8] Degradation Kinetics and Mechanism of a β-Lactam Antibiotic Intermediate, 6-Aminopenicillanic Acid.[3] Journal of Pharmaceutical Sciences, 105(1), 139-146. [Link]

-

PubChem. (n.d.). 6-Aminopenicillanic acid (CID 11082). National Library of Medicine. Retrieved February 5, 2026, from [Link]

-

Di Stefano, A., et al. (2006). Solution Crystallization Kinetics of 6-Aminopenicillanic Acid. Industrial & Engineering Chemistry Research, 45(20), 6740-6747.[9] [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. Degradation Kinetics and Mechanism of a β-Lactam Antibiotic Intermediate, 6-Aminopenicillanic Acid, in a New Integrated Production Process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comprehensive Stability Study of Vitamin D3 in Aqueous Solutions and Liquid Commercial Products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. circehealthscience.com [circehealthscience.com]

- 6. Continuous-Flow In-Line Solvent-Swap Crystallization of Vitamin D3 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journal.iistr.org [journal.iistr.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the NMR Spectrum Analysis of 6-Aminopenicillanic Acid and its Deuterated Analogue (6-APA-d3)

Abstract

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectra of 6-aminopenicillanic acid (6-APA), the foundational core of penicillin antibiotics, and its deuterated analogue, 6-APA-d3.[1] This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into spectral interpretation, the causal basis for experimental choices, and the practical application of NMR spectroscopy in the structural elucidation of this critical pharmaceutical intermediate. We will explore the nuances of both ¹H and ¹³C NMR spectra, the effects of deuteration, and provide validated protocols for sample preparation and spectral acquisition.

Introduction: The Significance of 6-Aminopenicillanic Acid and the Role of NMR in its Characterization

6-Aminopenicillanic acid (6-APA) is the fundamental nucleus shared by all penicillin antibiotics.[1][2] Its discovery was a landmark in medicinal chemistry, enabling the synthesis of a vast array of semi-synthetic penicillins with modified side chains, leading to improved antibacterial spectra and pharmacological properties.[1] The structural integrity and purity of 6-APA are paramount in the synthesis of these life-saving drugs.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled, non-destructive analytical technique for the unambiguous structural elucidation and purity assessment of organic molecules like 6-APA. It provides detailed information about the chemical environment of individual atoms, their connectivity, and stereochemistry.

The strategic replacement of protons with deuterium (²H or D) atoms, creating 6-APA-d3, serves as a powerful tool in NMR analysis. Deuterium labeling can simplify complex proton spectra, aid in signal assignment, and probe subtle conformational dynamics. This guide will delve into the comparative analysis of the NMR spectra of both 6-APA and its deuterated counterpart to illustrate these principles.

Foundational Principles of NMR Analysis for 6-APA

The 6-APA molecule possesses a unique and rigid bicyclic structure, a β-lactam fused to a thiazolidine ring, with several stereocenters. This distinct architecture gives rise to a characteristic NMR spectrum.

Key Structural Features and Proton Environments

The numbering convention for the penicillin nucleus is crucial for spectral assignment. The key protons of interest in the ¹H NMR spectrum of 6-APA are:

-

H-5 and H-6: These protons are on the β-lactam ring and are diastereotopic, meaning they are in different chemical environments and will have distinct chemical shifts. Their coupling constant (³J₅,₆) is characteristic of the cis relationship on the β-lactam ring.

-

H-3: This proton is on the thiazolidine ring.

-

Methyl Protons (C-2): The two methyl groups at the C-2 position are also diastereotopic due to the chiral center at C-3, and thus may appear as two separate singlets.

-

Amine (-NH₂) and Carboxylic Acid (-COOH) Protons: These are exchangeable protons and their visibility in the spectrum depends on the solvent and temperature. In deuterated solvents like D₂O, these protons will exchange with deuterium and their signals will disappear.

Figure 1: Structure of 6-Aminopenicillanic Acid with Key Protons.

Experimental Protocols for NMR Analysis

The quality of NMR data is intrinsically linked to meticulous sample preparation and the selection of appropriate acquisition parameters.

Sample Preparation: A Step-by-Step Methodology

A validated protocol for preparing 6-APA for NMR analysis is as follows:

-

Analyte Weighing: Accurately weigh approximately 5-25 mg of 6-APA for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.[3] The use of a microbalance is recommended for precision.

-

Solvent Selection and Dissolution: Add 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).[4] The choice of solvent is critical as it can influence chemical shifts.[5] For 6-APA, which is a zwitterionic compound, DMSO-d₆ is an excellent choice as it can dissolve both polar and non-polar functionalities. D₂O is also commonly used, but it will result in the exchange of the -NH₂ and -COOH protons with deuterium.

-

Solubilization: Gently swirl or vortex the vial to ensure complete dissolution. If necessary, gentle heating can be applied, but care must be taken to avoid degradation of the thermally sensitive β-lactam ring.

-

Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.

-

Internal Standard (Optional but Recommended): For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) for organic solvents or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) for aqueous solutions can be added.[3]

-

Sample Labeling: Clearly label the NMR tube with the sample identification.

Figure 2: Workflow for NMR Sample Preparation of 6-APA.

NMR Data Acquisition Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These should be optimized based on the specific instrument and sample concentration.

| Parameter | ¹H NMR | ¹³C NMR |

| Spectrometer Frequency | 400 MHz | 100 MHz |

| Solvent | DMSO-d₆ | DMSO-d₆ |

| Temperature | 298 K | 298 K |

| Pulse Program | zg30 | zgpg30 |

| Number of Scans | 16-64 | 1024-4096 |

| Relaxation Delay (d1) | 2 s | 2 s |

| Acquisition Time | ~4 s | ~1.3 s |

| Spectral Width | 16 ppm | 240 ppm |

Analysis of the ¹H NMR Spectrum of 6-Aminopenicillanic Acid

The ¹H NMR spectrum of 6-APA in DMSO-d₆ provides a wealth of structural information. The following table summarizes the expected chemical shifts, multiplicities, and coupling constants.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5 | ~5.4 | d | ~4.0 |

| H-6 | ~4.9 | d | ~4.0 |

| H-3 | ~4.1 | s | - |

| -CH₃ (syn to S) | ~1.5 | s | - |

| -CH₃ (anti to S) | ~1.4 | s | - |

| -NH₂ | Broad singlet | - | - |

| -COOH | Broad singlet | - | - |

Note: Chemical shifts are approximate and can vary with concentration and temperature. The amine and carboxylic acid protons are often broad and may not be observed depending on the sample purity and water content of the solvent.

Causality Behind Spectral Features:

-

Downfield Shift of H-5 and H-6: These protons are adjacent to the electron-withdrawing carbonyl group of the β-lactam ring, which deshields them, causing them to resonate at a lower field.

-

Coupling of H-5 and H-6: The observed coupling constant of approximately 4.0 Hz is characteristic of the cis relationship between these two protons on the four-membered β-lactam ring.

-

Singlet for H-3: The proton at the C-3 position does not have any adjacent protons to couple with, hence it appears as a singlet.

-

Diastereotopic Methyl Groups: The two methyl groups at C-2 are in different chemical environments due to the stereocenter at C-3. This results in them having slightly different chemical shifts and appearing as two distinct singlets.

Analysis of the ¹³C NMR Spectrum of 6-Aminopenicillanic Acid

The ¹³C NMR spectrum provides complementary information, confirming the carbon framework of the molecule.

| Carbon | Chemical Shift (δ, ppm) |

| C=O (Carboxylic Acid) | ~175 |

| C=O (β-Lactam) | ~170 |

| C-5 | ~70 |

| C-3 | ~68 |

| C-6 | ~60 |

| C-2 | ~65 |

| -CH₃ (syn to S) | ~30 |

| -CH₃ (anti to S) | ~26 |

Note: Predicted chemical shifts for 6-APA derivatives in DMSO-d6 have been reported.[6]

The Impact of Deuteration: NMR Analysis of 6-Aminopenicillanic Acid-d3

Expected Changes in the ¹H NMR Spectrum:

-

Disappearance of a Methyl Singlet: The singlet corresponding to the deuterated methyl group would be absent from the ¹H NMR spectrum. This provides an unambiguous way to assign the two methyl signals.

-

No Change in Other Signals: The chemical shifts and coupling patterns of the remaining protons (H-5, H-6, H-3, and the other methyl group) would remain largely unchanged.

Expected Changes in the ¹³C NMR Spectrum:

-

Isotope Effect on the Deuterated Carbon: The carbon atom of the deuterated methyl group would still be visible in the ¹³C NMR spectrum, but its signal would be a multiplet due to coupling with deuterium (which has a spin I=1). Additionally, there would be a slight upfield shift (isotope shift) of this carbon signal.

-

Simplification of Spectra: In more complex molecules, selective deuteration is a powerful technique for simplifying crowded regions of the ¹H NMR spectrum, aiding in the assignment of overlapping signals.

Advanced NMR Techniques for 6-APA Analysis

Beyond standard 1D NMR, two-dimensional (2D) NMR techniques can provide further structural confirmation.

-

COSY (Correlation Spectroscopy): A COSY spectrum would show a correlation between the H-5 and H-6 protons, confirming their scalar coupling.

-

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton with the carbon atom it is directly attached to. This is an invaluable tool for assigning the carbon signals based on the already assigned proton spectrum.

-

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds away, providing information about the connectivity of the carbon skeleton.

Conclusion and Future Perspectives

NMR spectroscopy is an indispensable tool for the structural analysis and quality control of 6-aminopenicillanic acid. This guide has provided a detailed overview of the interpretation of ¹H and ¹³C NMR spectra of 6-APA, the theoretical impact of deuteration, and practical protocols for data acquisition. The insights gained from NMR analysis are crucial for ensuring the integrity of this vital pharmaceutical precursor and for the development of new semi-synthetic penicillin derivatives.

Future work in this area could involve the synthesis and full NMR characterization of specifically deuterated 6-APA analogues to experimentally validate the predicted spectral changes and to further probe the conformational dynamics of the penicillin nucleus.

References

-

Royal Society of Chemistry. (n.d.). 1H NMR (DMSO-d6). Retrieved from [Link]

-

ResearchGate. (n.d.). The numbering system for NMR spectra of 6-APA. Retrieved from [Link]

-

NP-MRD. (2020, November 23). Showing NP-Card for 6-Aminopenicillanic acid (NP0002695). Retrieved from [Link]

-

PubChem. (n.d.). 6-Aminopenicillanic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C chemical shifts of the derivatives of 6-APA in DMSO-d6 (d, ppm). Retrieved from [Link]

-

National Center for Biotechnology Information. (2024, February 12). Revealing the Structure of 6-Aminopenillanic Acid: The Active Nucleus of Penicillins. Retrieved from [Link]

-

PubChem. (n.d.). 6-Aminopenicillanic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Data of distinct peaks in 13 C NMR spectra of compounds 6(a-t) in DMSO-d6. Retrieved from [Link]

-

Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

FooDB. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, DMSO-d6, experimental) (FDB010557). Retrieved from [Link]

-

PubMed. (n.d.). Derivatives of 6-aminopenicillanic acid. V. Synthesis of 6-aminopenicillanyl alcohol and certain derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). The numbering system for NMR spectra of 6-APA. Retrieved from [Link]

-

Revolve Scientific. (n.d.). NMR sample preparation guidelines. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Nuclear magnetic resonance spectrometric assay of beta-lactamase. Retrieved from [Link]

-

University of Ottawa. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra of the (A) C-4 b-lactam (300 MHz, CDCl 3 ) and (B) side.... Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022, May 27). Rapid Antibiotic Susceptibility Testing by Deuterium Labeling of Bacterial Lipids in On-Target Microdroplet Cultures. Retrieved from [Link]

-

University of Maryland, Baltimore County. (n.d.). NMR Sample Requirements and Preparation. Retrieved from [Link]

-

Wikimedia Commons. (2010, May 18). File:6-aminopenicillanic acid synthesis.png. Retrieved from [Link]

-

SINE2020. (2019, February 12). Synthesis of deuterium labelled polylactic acid. Retrieved from [Link]

-

PubMed. (n.d.). Formation of 6-Aminopenicillanic Acid, Penicillins, and Penicillin Acylase by Various Fungi. Retrieved from [Link]

-

PubMed. (n.d.). Application of 1H nuclear magnetic resonance spectroscopy to the analysis of beta-lactam antibiotics and their common degradation products. Retrieved from [Link]

Sources

- 1. 6-Aminopenicillanic acid | C8H12N2O3S | CID 11082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Revealing the Structure of 6-Aminopenillanic Acid: The Active Nucleus of Penicillins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. organomation.com [organomation.com]

- 5. Application of 1H nuclear magnetic resonance spectroscopy to the analysis of beta-lactam antibiotics and their common degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

6-APA-d3 MRM transitions for triple quadrupole mass spec

Application Note: High-Sensitivity Quantitation of 6-Aminopenicillanic Acid (6-APA) and 6-APA-d3 via HILIC-MS/MS

Executive Summary

This guide details a robust LC-MS/MS methodology for the quantification of 6-Aminopenicillanic acid (6-APA) , the core structural nucleus of all penicillin antibiotics. Due to its zwitterionic nature and lack of a hydrophobic side chain, 6-APA exhibits poor retention on standard C18 columns and significant instability in aqueous solutions.

This protocol utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) for retention and 6-APA-d3 (deuterated on the gem-dimethyl groups) as the internal standard to correct for significant matrix effects often observed in milk, tissue, and wastewater analysis.

Method Development & Mechanistic Insight

The Chemical Challenge

-

Polarity: 6-APA is highly polar (logP ≈ -1.8). On Reversed-Phase (C18) columns, it elutes in the void volume, leading to ion suppression from unretained matrix salts. HILIC is required to retain the analyte and separate it from interfering isobaric compounds.

-

Stability: The

-lactam ring is susceptible to hydrolysis, particularly at high pH or in the presence of nucleophiles.-

Critical Control: All stock solutions must be prepared fresh or stored at -80°C. Autosampler temperature must be maintained at 4°C.

-

-

Internal Standard Selection (6-APA-d3):

-

We utilize 6-APA-d3 (dimethyl-d3) . The deuterium label is located on the gem-dimethyl groups of the thiazolidine ring.

-

Why this matters: The primary fragmentation pathway preserves the thiazolidine ring. Therefore, the mass shift (+3 Da) is retained in the product ion, preventing "cross-talk" or signal loss during MRM transitions [1].

-

Fragmentation Logic (MS/MS)

In positive ESI (

-

Precursor (m/z 217): Protonated molecule.

-

Product (m/z 160): Loss of the amide/lactam moiety (

), leaving the thiazolidine ring structure intact. -

Product (m/z 114): Further fragmentation of the thiazolidine ring (secondary qualifier).

MRM Transitions & Mass Spectrometry Parameters

Instrument Platform: Triple Quadrupole MS (e.g., Sciex 6500+, Agilent 6495, or Waters Xevo TQ-XS). Ionization: Electrospray Ionization (ESI) – Positive Mode.

Table 1: Optimized MRM Transitions

| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Role | Dwell (ms) | DP (V) | CE (eV) |